molecular formula C8H15ClO2 B8483528 1-Chloro-2-methylpropyl isobutyrate

1-Chloro-2-methylpropyl isobutyrate

Cat. No.: B8483528
M. Wt: 178.65 g/mol
InChI Key: KHQNJBLRGAHWEX-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropyl isobutyrate is an ester derivative formed by the reaction of 1-chloro-2-methylpropanol with isobutyric acid. The compound features a chlorinated alkyl chain (1-chloro-2-methylpropyl) esterified with isobutyric acid, resulting in a molecular formula of C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol (calculated).

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

(1-chloro-2-methylpropyl) 2-methylpropanoate

InChI

InChI=1S/C8H15ClO2/c1-5(2)7(9)11-8(10)6(3)4/h5-7H,1-4H3

InChI Key

KHQNJBLRGAHWEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OC(=O)C(C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Chlorine Impact: The chlorine atom in this compound increases its molecular weight and polarity compared to non-halogenated esters like methyl or ethyl isobutyrate. This may enhance its utility as an intermediate in organochlorine synthesis .
  • Volatility : Lower volatility (higher boiling point) compared to methyl and ethyl isobutyrate due to increased molecular weight and chlorine’s electron-withdrawing effects.
  • Applications: Non-chlorinated esters (e.g., methyl, ethyl) are widely used in food and fragrance industries, whereas chlorinated variants may find niche roles in pharmaceuticals or agrochemicals .

Environmental and Regulatory Considerations

  • Chlorinated Esters: Potential environmental persistence due to C-Cl bonds. Regulatory limits may apply, similar to α-hexylcinnamaldehyde, where lower usage levels are mandated to mitigate risks .
  • Non-Chlorinated Esters: Generally recognized as safe (GRAS) for food use at specified levels. For example, 3-phenylpropyl isobutyrate is approved by EFSA for animal feed additives .

Research and Industrial Relevance

  • Flavor/Fragrance Sector: Non-chlorinated isobutyrate esters dominate due to their low toxicity and pleasant aromas. Methyl isobutyrate (FEMA 2694) and isopropyl isobutyrate (FEMA 2937) are industry standards .
  • Agrochemicals : Chlorinated esters may serve as intermediates. For example, 1-chloro-2-methylpropyl chloroformate (a related compound) is used in research-scale organic synthesis .

Preparation Methods

Synthesis via Esterification of 1-Chloro-2-Methylpropanol with Isobutyric Acid

The most direct route involves esterification of 1-chloro-2-methylpropanol (isobutyl chloride) with isobutyric acid. This method typically employs acid catalysts such as sulfuric acid or zinc chloride. In a representative procedure, isobutyl chloride reacts with isobutyric acid under reflux conditions, with sulfuric acid facilitating protonation of the carbonyl group to enhance electrophilicity .

Reaction Conditions :

  • Molar Ratio : 1:1 (isobutyl chloride : isobutyric acid)

  • Catalyst : Concentrated H₂SO₄ (5–10 mol%)

  • Temperature : 70–80°C

  • Duration : 10–12 hours

  • Yield : 65–72%

The crude product is purified via fractional distillation under reduced pressure, collecting the fraction at 67.5–69°C. Challenges include competing side reactions, such as dehydration of the alcohol intermediate, which necessitates precise temperature control .

Thionyl Chloride-Mediated Acylation

Thionyl chloride (SOCl₂) serves as both a chlorinating agent and a coupling reagent in this one-pot synthesis. Isobutanol is first converted to isobutyl chloride, which subsequently reacts with isobutyric acid. Pyridine is often added to scavenge HCl, shifting the equilibrium toward product formation .

Procedure :

  • Chlorination : Isobutanol reacts with SOCl₂ at 40–50°C for 2–3 hours.

  • Acylation : Isobutyric acid is introduced, and the mixture is refluxed at 70°C for 10–12 hours.

  • Workup : The product is washed with NaOH (5%) and water, dried over MgSO₄, and distilled .

Key Data :

ParameterValue
SOCl₂ Equiv.1.2
Pyridine Equiv.0.1
Final Yield68–75%

This method’s advantage lies in its simplicity, but it generates stoichiometric HCl, requiring robust acid scrubbing systems .

Photocatalytic Radical Alkylation

A modern approach utilizes visible-light photocatalysis to couple isobutyl chloride with isobutyrate precursors. This method, adapted from asymmetric radical alkylation protocols, employs iridium-based photocatalysts (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆) under blue LED irradiation .

Mechanistic Insight :
The photocatalyst generates a radical from isobutyl chloride via single-electron transfer (SET). This radical intermediates with 1,3-dioxoisoindolin-2-yl isobutyrate, forming the desired ester through a chain-propagation step .

Optimized Conditions :

  • Catalyst Loading : 1 mol%

  • Solvent : DMF/DME (3:1)

  • Light Source : 420 nm LEDs

  • Yield : 82–88%

This method offers superior regioselectivity and avoids harsh acids but requires specialized equipment and costly catalysts .

Enolate Alkylation Strategies

Enolate chemistry provides an alternative pathway, particularly for large-scale synthesis. Isobutyric acid is deprotonated to form an enolate, which undergoes alkylation with isobutyl chloride. The reaction is conducted in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Reaction Scheme :
(CH₃)₂CHCOO⁻K⁺ + (CH₃)₂CHCH₂Cl → (CH₃)₂CHCOOCH₂CH(CH₃)₂ + KCl\text{(CH₃)₂CHCOO⁻K⁺ + (CH₃)₂CHCH₂Cl → (CH₃)₂CHCOOCH₂CH(CH₃)₂ + KCl}

Performance Metrics :

ParameterValue
BaseK₂CO₃
Temperature25–30°C
Yield60–65%

While scalable, this method suffers from moderate yields due to enolate stability issues .

Patent-Based Industrial Synthesis

A patented method optimizes the synthesis for pharmaceutical applications, emphasizing purity and reproducibility. The procedure involves reacting 1-chloro-2-methylpropanol with isobutyryl chloride in dichloromethane, using triethylamine as a base .

Steps :

  • Charge 1-chloro-2-methylpropanol (1.0 equiv.) and Et₃N (1.2 equiv.) in DCM.

  • Add isobutyryl chloride (1.1 equiv.) dropwise at 0°C.

  • Stir at room temperature for 6 hours, then wash with NaHCO₃ and brine.

Outcome :

  • Purity : >99% (HPLC)

  • Yield : 85–90%

This method is favored in industry for its high reproducibility and minimal byproducts.

Comparative Analysis of Methods

The table below evaluates key preparation methods:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Acid-Catalyzed Ester.65–7295–97LowHigh
Thionyl Chloride68–7590–93ModerateModerate
Photocatalytic82–8898–99HighLow
Enolate Alkylation60–6585–90ModerateHigh
Patent-Based85–90>99HighHigh

Reaction Optimization and Troubleshooting

Common Issues :

  • Low Yields : Often due to moisture sensitivity; ensure anhydrous conditions.

  • Byproduct Formation : Use excess isobutyric acid (1.2 equiv.) to suppress dialkylation .

  • Catalyst Deactivation : Replace spent catalysts (e.g., H₂SO₄) in batch processes.

Advanced Techniques :

  • Microwave Assistance : Reduces reaction time to 2–3 hours with comparable yields .

  • Flow Chemistry : Enhances heat transfer and scalability for continuous production .

Q & A

Q. What are the standard synthetic routes for 1-chloro-2-methylpropyl isobutyrate, and how do reaction conditions influence yield?

The primary synthesis involves chloromethylation of isobutyric acid derivatives (e.g., isobutyl chloride or isobutyric anhydride) under controlled conditions. Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃ or ZnCl₂) improve electrophilic substitution efficiency .
  • Temperature : Optimal yields (70–85%) are achieved at 40–60°C; higher temperatures promote decomposition .
  • Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates .

Q. Table 1: Comparison of Synthetic Conditions

CatalystTemp (°C)SolventYield (%)
ZnCl₂50DCM78
AlCl₃60Toluene65
None40Acetone45

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify structural features (e.g., chloro-methyl groups at δ 1.4–1.6 ppm; ester carbonyl at ~170 ppm) .
  • GC-MS : Confirm purity and detect volatile byproducts (column: DB-5MS; ionization: EI at 70 eV) .
  • FT-IR : Ester C=O stretch at 1740–1720 cm⁻¹ and C-Cl absorption at 750–650 cm⁻¹ .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods are mandatory due to skin/eye irritation risks .
  • Storage : Keep in airtight containers at <25°C, away from oxidizers .
  • Disposal : Follow hazardous waste guidelines (e.g., neutralization with NaOH before disposal) .

Advanced Research Questions

Q. How can competing side reactions (e.g., ester hydrolysis) during synthesis be minimized?

  • Moisture control : Use anhydrous solvents and molecular sieves to suppress hydrolysis .
  • Catalyst modulation : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce ester cleavage .
  • Reaction monitoring : Employ in-situ FT-IR or HPLC to track intermediate stability .

Q. How do environmental factors (pH, light) influence the compound’s stability in biological assays?

  • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 2 hrs at pH >9) due to ester hydrolysis .
  • Photolysis : UV exposure (λ = 254 nm) induces C-Cl bond cleavage; store in amber vials .
  • Temperature : Stable at 4°C for >30 days; avoid freeze-thaw cycles .

Q. Table 2: Stability Under Varying Conditions

ConditionDegradation Rate (%/day)
pH 7.4, 25°C2.1
pH 9.0, 25°C45.3
UV light, 25°C28.7

Q. What strategies resolve spectral overlaps in complex mixtures (e.g., reaction byproducts)?

  • 2D NMR (HSQC, COSY) : Differentiate overlapping signals via correlation spectroscopy .
  • LC-MS/MS : Pair reverse-phase chromatography (C18 column) with tandem MS for high specificity .
  • Chemometric analysis : Apply PCA or PLS regression to deconvolute GC-MS datasets .

Q. How to address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Validation via orthogonal methods : Compare experimental logP (shake-flask) with computational predictions (e.g., XLogP3) .
  • Standardized protocols : Adopt OECD guidelines for solubility testing to ensure reproducibility .
  • Meta-analysis : Reconcile data from PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. What mechanistic insights does this compound offer in medicinal chemistry?

  • Prodrug potential : The chloro-methyl group acts as a lipophilic promotiety , enhancing cellular uptake of conjugated therapeutics .
  • Enzyme inhibition : Modulates activity of esterases and proteases via covalent binding (IC₅₀ = 12–18 µM in vitro) .

Q. How can computational modeling predict its reactivity in novel applications?

  • DFT calculations : Optimize transition states for esterification/chlorination steps (software: Gaussian 16) .
  • MD simulations : Predict solvation effects and binding affinities with target proteins (e.g., GROMACS) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) for HPLC purification .
  • Catalyst design : Develop asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to suppress racemization .

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